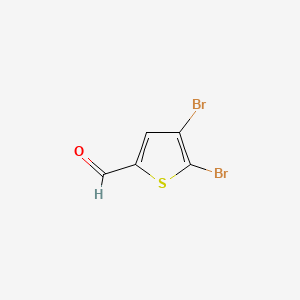

4,5-Dibromothiophene-2-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dibromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRAVDVWAPGZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355661 | |

| Record name | 4,5-dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38071-22-6 | |

| Record name | 4,5-dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dibromothiophene 2 Carbaldehyde

Regioselective Synthesis Strategies for Dibrominated Thiophene (B33073) Scaffolds

Direct Bromination Approaches and Optimization

Direct bromination of thiophene and its derivatives is a common method for introducing bromine atoms onto the thiophene ring. iust.ac.ir The reaction's regioselectivity is highly dependent on the reaction conditions and the nature of the starting material.

For instance, the bromination of 2-methylthiophene (B1210033) with N-bromosuccinimide (NBS) in carbon tetrachloride can lead to the formation of 2-bromo-5-(bromomethyl)thiophene. nih.gov To achieve the desired 4,5-dibromo substitution pattern on a thiophene-2-carbaldehyde (B41791) scaffold, careful control of the reaction is necessary. The halogenation of thiophene occurs readily, and it is possible to produce 2,5-dibromothiophene (B18171) under controlled conditions. iust.ac.ir Further bromination can lead to tribrominated or even tetrabrominated products. iust.ac.irmdpi.com

The optimization of direct bromination often involves adjusting the brominating agent, solvent, temperature, and reaction time. For example, using an excess of bromine in chloroform (B151607) can lead to the formation of 2,3,5-tribromothiophene (B1329576). mdpi.com Researchers have also explored the use of hydrobromic acid in conjunction with bromine to control the regioselectivity of the bromination. rsc.org

Table 1: Direct Bromination Approaches

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Reference |

| 2-Methylthiophene | N-Bromosuccinimide (NBS) | Carbon tetrachloride (CCl4) | Reflux | 2-Bromo-5-(bromomethyl)thiophene | nih.gov |

| Thiophene | Bromine (Br2) | 48% Hydrobromic acid (HBr) | -10°C to room temperature | 2,5-Dibromothiophene | iust.ac.ir |

| Thiophene | Bromine (Br2) (excess) | Chloroform (CHCl3) | Not specified | 2,3,5-Tribromothiophene | mdpi.com |

| 6,7-Dihydrobenzo[b]thiophen-4(5H)-one | Bromine (Br2) | Aqueous acetic acid | Not specified | 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one | rsc.org |

| 6,7-Dihydrobenzo[b]thiophen-4(5H)-one | Bromine (Br2) | Ether | Not specified | 5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one | rsc.org |

Precursor-Based Halogenation Techniques

An alternative to direct bromination is the use of precursor-based halogenation techniques. This strategy involves synthesizing a thiophene derivative with specific functional groups that direct the bromine atoms to the desired positions.

One such method involves the use of organolithium intermediates. For example, 2,3,5-tribromothiophene can undergo a lithium-bromine exchange reaction with n-butyllithium (n-BuLi) at low temperatures. mdpi.com Quenching this lithiated intermediate with a suitable electrophile can lead to a regioselectively substituted thiophene. This approach offers a high degree of control over the substitution pattern.

Another precursor-based approach involves the synthesis of halogenated thiophenes that can then be used in further reactions to build the desired molecule. sciforum.netnih.gov For instance, halogenated thiophenes can be used as precursors in the preparation of halogenated anthraquinones through oxidative cycloaddition reactions. sciforum.netnih.gov

Formylation Reactions for Thiophene-2-Carbaldehyde Moieties

The introduction of a formyl group (-CHO) at the 2-position of the thiophene ring is another critical step in the synthesis of 4,5-Dibromothiophene-2-carbaldehyde.

Vilsmeier-Haack Formylation in Thiophene Systems

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. chemistrysteps.comorganic-chemistry.orgijpcbs.com The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl3). chemistrysteps.comorganic-chemistry.orgwikipedia.org

This electrophilic iminium ion then attacks the electron-rich thiophene ring, leading to the formation of an aldehyde after hydrolysis. chemistrysteps.comwikipedia.org The Vilsmeier-Haack reaction is known for its mild conditions and good yields, making it a preferred method for the synthesis of thiophene-2-carbaldehydes. ijpcbs.comwikipedia.org It has been successfully applied to various thiophene derivatives, including those with existing substituents. rsc.org For instance, the Vilsmeier-Haack reaction on 6,7-dihydrobenzo[b]thiophen-4(5H)-one results in formylation at the 5-position. rsc.org

Table 2: Vilsmeier-Haack Formylation

| Substrate | Reagents | Product | Reference |

| Thiophene | POCl3, DMF | Thiophene-2-carbaldehyde | wikipedia.org |

| 6,7-Dihydrobenzo[b]thiophen-4(5H)-one | POCl3, DMF | 4-Chloro-6,7-dihydrobenzo[b]thiophene-5-carbaldehyde | rsc.org |

| Electron-rich arenes | DMF, POCl3 | Aryl aldehyde | organic-chemistry.org |

Alternative Formylation Protocols for Dibrominated Thiophenes

While the Vilsmeier-Haack reaction is highly effective, alternative formylation methods can also be employed, particularly for substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction.

One such alternative involves the use of organolithium chemistry. As mentioned earlier, lithiated thiophene intermediates can be generated through lithium-halogen exchange. These nucleophilic species can then be reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. For example, treating 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene with n-BuLi followed by DMF yields 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. mdpi.com This method provides excellent regiocontrol.

Multi-Step Synthetic Sequences Incorporating Halogenation and Formylation

A common strategy involves first performing the bromination to create the dibrominated thiophene scaffold, followed by the formylation reaction. For example, one could start with the direct bromination of thiophene to yield 2,5-dibromothiophene. iust.ac.ir However, to obtain the 4,5-dibromo isomer, a more controlled or precursor-based approach would be necessary.

Alternatively, one could start with a thiophene derivative that already contains a group that can be converted into a formyl group, or a directing group that facilitates the desired bromination pattern. For instance, a synthetic route could begin with a protected thiophene-2-carbaldehyde, which is then subjected to bromination.

A reported multi-step synthesis starts from thiophene, which undergoes three successive direct lithiations and a bromination reaction to produce 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. researchgate.net Another multi-step approach involves the bromination of thiophene to 2,3,5-tribromothiophene, followed by a regioselective lithium/bromine exchange and subsequent formylation with DMF to yield 3,5-dibromo-2-thiophenecarboxaldehyde. mdpi.com

Reactivity and Advanced Chemical Transformations of 4,5 Dibromothiophene 2 Carbaldehyde

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds and are widely used in the synthesis of substituted aromatic compounds with a high degree of control and functional group tolerance. nih.gov For 4,5-dibromothiophene-2-carbaldehyde, these reactions provide a pathway to elaborate the thiophene (B33073) core.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is one of the most important and versatile methods for forming carbon-carbon bonds. nih.govlibretexts.org This reaction is particularly effective for the arylation of this compound. nih.gov The general advantages of the Suzuki-Miyaura coupling include mild reaction conditions, tolerance of a wide range of functional groups, and the formation of non-hazardous byproducts. nih.govmdpi.com

A key aspect of the reactivity of this compound in Suzuki-Miyaura coupling is the differential reactivity of the two bromine atoms at the C-4 and C-5 positions. The regiocontrol in such cross-coupling reactions is largely dictated by the electronic differences between the various halogenated sites. nih.gov In polyhalogenated aromatic systems, the more electron-deficient or less sterically hindered position typically reacts faster. rsc.org For this compound, the bromine at the C-5 position is more activated towards oxidative addition to the palladium(0) catalyst due to the electron-withdrawing effect of the adjacent aldehyde group at C-2. This inherent difference in reactivity allows for selective mono-arylation at the C-5 position, leaving the C-4 bromine available for subsequent transformations.

This regioselectivity enables a sequential coupling strategy, where different aryl groups can be introduced in a stepwise manner. The process involves an initial Suzuki coupling that selectively targets the C-5 position. Following this first coupling, a second, different arylboronic acid can be introduced to react at the C-4 position, yielding a dissymmetrically substituted thiophene. This stepwise approach is fundamental in creating complex, polysubstituted thiophenes from a single starting material. nih.gov

To improve the efficiency of synthesizing polysubstituted thiophenes, one-pot, regioselective double Suzuki coupling methods have been developed for this compound. nih.gov This strategy avoids the isolation of the intermediate mono-coupled product, thereby streamlining the synthetic process. In a typical one-pot procedure, the first Suzuki coupling is carried out to completion at the more reactive C-5 position. Subsequently, a second arylboronic acid and additional base are added to the same reaction vessel to facilitate the second coupling at the C-4 position. nih.gov

Research by Handy et al. demonstrated that a successful one-pot double coupling can be achieved using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base. nih.gov The catalyst remains active for the second coupling, requiring only the addition of the new boronic acid and more base. nih.gov This method allows for the efficient synthesis of various 4,5-diarylthiophene-2-carbaldehydes in good yields. nih.govnih.gov

Table 1: One-Pot Double Suzuki Coupling of this compound with Various Arylboronic Acids

The success and efficiency of the Suzuki-Miyaura coupling of this compound are sensitive to several reaction parameters.

Solvent: The choice of solvent is critical. A mixture of dioxane and water is commonly employed. nih.gov The amount of water, in particular, must be carefully controlled. While some water is necessary to dissolve the base, excessive amounts can lead to a significant side reaction: dehalogenation, where a bromine atom is replaced by hydrogen. nih.govnih.gov Minimizing the water content is key to preventing this undesired outcome. nih.gov

Base: Potassium carbonate (K₂CO₃) has been shown to be an effective base for these couplings. nih.gov

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for these transformations. nih.govnih.gov

Boronic Acid Structure: The electronic nature of the arylboronic acid influences the reaction yield. Electron-rich boronic acids tend to give better yields in the coupling reaction. Conversely, electron-deficient boronic acids result in modestly reduced yields. Steric hindrance also plays a role; for example, an ortho-substituted arylboronic acid can couple, but the efficiency is decreased. nih.gov

Atmosphere: Interestingly, these reactions can often be performed under a standard air atmosphere, without the need for rigorously inert conditions (e.g., nitrogen or argon), which simplifies the experimental setup. nih.gov

While the Suzuki-Miyaura reaction is widely documented for this compound, other palladium-catalyzed cross-coupling reactions can also be employed to functionalize the thiophene ring. These include the Stille, Negishi, and Kumada couplings, which utilize different organometallic reagents. The BODIPY fluorophore, for instance, has been functionalized using Stille, Heck, and Sonogashira reactions on a related dichloro-derivative, showcasing the broad utility of these methods. researchgate.net

Direct C-H arylation represents a more recent and atom-economical approach, avoiding the pre-functionalization required for traditional cross-coupling partners. mdpi.com In this type of reaction, a C-H bond is directly coupled with an aryl halide. Palladium-based catalysts are highly effective for such transformations, which are increasingly used for the functionalization of heterocycles like furans and thiophenes. mdpi.com Although specific examples involving this compound are less common in the literature, the principles of direct C-H arylation could potentially be applied, for instance, after both bromine atoms have been replaced or removed, to functionalize the C-3 position.

The general catalytic cycle for the Suzuki-Miyaura reaction is well-established and consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of the thiophene. This is generally the rate-determining step. libretexts.org For this compound, the Pd(0) complex preferentially inserts into the more electrophilic C5-Br bond.

Transmetalation: The resulting arylpalladium(II) complex then reacts with the boronic acid (in the form of a boronate salt, activated by the base). This step involves the transfer of the aryl group from the boron atom to the palladium center, displacing the halide.

Reductive Elimination: The diarylpalladium(II) complex then undergoes reductive elimination, where the two aryl groups are joined together, forming the new C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The observed regioselectivity in sequential couplings is a direct consequence of the different rates of oxidative addition at the C-4 and C-5 positions. rsc.org The electron-withdrawing aldehyde group at C-2 makes the adjacent C5-Br bond more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. After the first coupling, the electronic properties of the thiophene ring are altered by the newly introduced aryl group, which influences the reactivity of the remaining C4-Br bond in the subsequent coupling step.

Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

Reactions Involving the Aldehyde Functionality

The aldehyde group at the 2-position of this compound is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is central to the construction of larger, more complex molecular architectures.

Condensation Reactions and Schiff Base Formation

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netresearchgate.net These reactions are typically carried out by refluxing the aldehyde with the corresponding amine in a suitable solvent, often with a catalytic amount of acid. oncologyradiotherapy.com Schiff bases are valuable intermediates in organic synthesis and have been explored for their biological activities. researchgate.net The formation of the C=N double bond in the imine group is a characteristic feature of these reactions. nih.gov

For example, the condensation of 5-bromo-2-thiophene carboxaldehyde with 2-aminothiophenol (B119425) yields a novel Schiff base, 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol. researchgate.net The synthesis of various Schiff bases from thiophene-2-carboxaldehyde and its derivatives has been reported, highlighting the versatility of this reaction. oncologyradiotherapy.comnih.gov

Table 1: Examples of Schiff Base Formation from Thiophene Aldehydes

| Aldehyde Reactant | Amine Reactant | Resulting Schiff Base Product | Reference |

| 5-bromo-2-thiophene carboxaldehyde | 2-aminothiophenol | 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol | researchgate.net |

| Thiophene-2-carbaldehyde (B41791) | N1,N1-diethylethane-1,2-diamine | Not explicitly named in the text | nih.gov |

| Pyrrole-2-carboxaldehyde | O-Phenylenediamine | Not explicitly named in the text | oncologyradiotherapy.com |

| Pyrrole-2-carboxaldehyde | 4-Methyl-o-phenylenediamine | Not explicitly named in the text | oncologyradiotherapy.com |

Cyclization Reactions and Heterocycle Synthesis

The aldehyde group of this compound can participate in cyclization reactions to form a variety of heterocyclic systems. These reactions are often key steps in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. pitt.educhim.it Photochemical cyclizations, for instance, offer a powerful method for constructing heterocycles under mild conditions. chim.it

The synthesis of thiophene-containing heterocycles is a significant area of research, with methods like Pd-catalyzed cross-coupling reactions being employed to build complex structures. pitt.edu Cyclization reactions involving functionalized alkynes are another modern approach to synthesizing substituted thiophenes. nih.gov

Reactivity of Bromine Atoms in 4,5-Positions

The two bromine atoms attached to the thiophene ring at positions 4 and 5 are susceptible to various substitution reactions, providing a pathway to further functionalize the molecule. bg.ac.rsdatapdf.com

Nucleophilic Aromatic Substitution

The bromine atoms on the electron-deficient thiophene ring can be replaced by nucleophiles through a process known as nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine atom, forming a transient, negatively charged intermediate called a Meisenheimer complex. libretexts.org The subsequent loss of the bromide ion restores the aromaticity of the ring.

The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction. libretexts.org For polyfluoroarenes, SNAr is a common reaction pathway due to the high electronegativity of fluorine, and similar principles can apply to polybrominated systems. mdpi.com Computational studies have been used to investigate the mechanisms of SNAr reactions on thiophene derivatives, providing insights into the reaction pathways. nih.gov

Lithiation and Subsequent Quenching Reactions

At present, there is limited specific information available in the provided search results regarding the lithiation and subsequent quenching reactions of this compound.

Derivatization for Functionalization

The strategic positioning of two bromine atoms and an aldehyde group on the thiophene ring makes this compound a versatile building block in organic synthesis. These functional groups serve as reactive handles for a variety of chemical transformations, enabling the introduction of diverse substituents and the construction of complex, functionalized thiophene derivatives. The primary pathways for its derivatization involve transformations of the aldehyde moiety and cross-coupling reactions at the carbon-bromine bonds.

A significant area of research has been the use of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to create new carbon-carbon bonds at the halogenated positions. nih.govmdpi.com These reactions are highly valued for their functional group tolerance and effectiveness in constructing biaryl systems. mdpi.com

Research has demonstrated that the two bromine atoms on the this compound ring exhibit different reactivity, allowing for regioselective functionalization. The bromine at the C5 position, being adjacent to the sulfur atom and influenced by the electron-withdrawing aldehyde group, is generally more susceptible to oxidative addition to the palladium(0) catalyst and thus reacts preferentially. nih.gov Conditions have been developed that allow for a one-pot double Suzuki coupling, providing an efficient route to 4,5-diarylthiophene-2-carbaldehydes. nih.govnih.gov A key factor for the success of these one-pot reactions is the careful control of reaction conditions, such as using minimal amounts of water, to prevent dehalogenation side reactions. nih.govnih.gov

The derivatization is not limited to the bromo-substituents. The aldehyde group can also undergo various transformations. For instance, an unusual decarbonylative dibromination reaction has been observed when reacting a related substituted thiophene-2-carbaldehyde with bromine, which leads to the replacement of the aldehyde group and the addition of another bromine atom. bg.ac.rs This product can then undergo further Suzuki-Miyaura cross-coupling to yield triarylthiophenes. bg.ac.rs

The following table summarizes selected derivatization reactions starting from this compound, showcasing the introduction of various aryl groups onto the thiophene core.

| Reactant (Arylboronic Acid) | Catalyst/Base | Resulting Compound | Yield | Reference |

| Phenylboronic acid | Pd(OAc)₂ / K₃PO₄ | 5-(4'-Fluorophenyl)-4-phenylthiophene-2-carbaldehyde | - | nih.gov |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ / K₃PO₄ | 5-(4'-Fluorophenyl)-4-phenylthiophene-2-carbaldehyde | - | nih.gov |

| 2-Methoxyphenylboronic acid | Pd(OAc)₂ / K₃PO₄ | 5-(2'-Methoxyphenyl)-4-phenylthiophene-2-carbaldehyde | - | nih.gov |

| Various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 4-Arylthiophene-2-carbaldehydes | Good | nih.gov |

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for the Derivatization of this compound and its Analogs.

This strategic functionalization enables the synthesis of a wide array of thiophene derivatives with tailored electronic and steric properties, making this compound a valuable precursor for materials science and medicinal chemistry research. mdpi.comnih.gov

Advanced Applications of 4,5 Dibromothiophene 2 Carbaldehyde in Materials Science

Organic Electronics and Optoelectronics

The inherent properties of the 4,5-dibromothiophene-2-carbaldehyde unit, such as its planarity and electron-rich nature, make it an excellent component for constructing π-conjugated systems. These systems are the cornerstone of organic electronics and optoelectronics, finding use in a variety of devices that rely on the transport and interaction of charge carriers and light. The ability to modify the molecule at three distinct positions allows for fine-tuning of the final material's electronic energy levels (HOMO/LUMO), bandgap, and charge transport characteristics.

Conjugated polymers and oligomers are materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This delocalization is responsible for their unique electronic and optical properties. This compound serves as a critical monomer for synthesizing these materials.

The two bromine atoms at the 4- and 5-positions are particularly suited for metal-catalyzed cross-coupling reactions, such as Suzuki and Stille polycondensations. These reactions enable the formation of carbon-carbon bonds, linking the thiophene (B33073) unit with other aromatic or vinylic monomers to build up a long, conjugated polymer chain. For instance, double Suzuki couplings of this compound with various arylboronic acids have been reported to synthesize well-defined arylthiophene oligomers. nih.gov

The aldehyde group provides an additional route for modification and polymerization. It can undergo condensation reactions, such as Knoevenagel or Wittig-type reactions, to introduce different functional groups or to form the basis of donor-acceptor (D-A) polymer structures. This dual reactivity allows for the creation of complex polymer architectures with precisely controlled properties for specific electronic applications. msstate.edu

Table 1: Polymerization Reactions Utilizing Thiophene-Carbaldehyde Scaffolds

| Reaction Type | Functional Groups Involved | Resulting Linkage | Purpose in Polymer Synthesis |

|---|---|---|---|

| Suzuki Coupling | Bromine atom, Boronic acid/ester | Carbon-Carbon (Aryl-Aryl) | Extends the polymer backbone, creating π-conjugated systems. nih.gov |

| Stille Coupling | Bromine atom, Organostannane | Carbon-Carbon (Aryl-Aryl) | A common method for achieving high molecular weight conjugated polymers. msstate.edu |

In OLEDs, electrically injected charges (electrons and holes) recombine in an emissive layer to produce light. The color and efficiency of this light emission are determined by the molecular structure of the materials used. Conjugated polymers derived from thiophene-based precursors are frequently used in OLEDs due to their high fluorescence quantum yields and tunable emission colors. scienceandtechnology.com.vn

By copolymerizing derivatives of this compound with other monomers, materials can be designed to emit light across the visible spectrum. The non-planar structure that can arise from phenoxazine-based derivatives, for example, can hinder intermolecular π-stacking and the formation of non-emissive aggregates (excimers), which enhances the efficiency of the device. scienceandtechnology.com.vn The versatility of the thiophene-aldehyde structure allows for the synthesis of polymers that can act as the emissive layer itself or as host materials for phosphorescent dopants.

OFETs are fundamental components of organic circuits, acting as switches and amplifiers. Their performance relies on the efficiency of charge transport through a semiconductor layer. Conjugated polymers and small molecules containing thiophene units are among the most successful materials for OFETs due to their excellent charge carrier mobility. msstate.edu

The planarity of the thiophene ring promotes intermolecular π-π stacking, which creates pathways for charge carriers to hop between molecules. Polymers synthesized using building blocks like this compound can be designed to have high crystallinity and ordered packing in thin films, which are crucial for high-performance OFETs. msstate.edu The ability to create rigid, conjugated backbones through reactions at the bromine positions results in materials capable of efficient charge transport, making them suitable for the active semiconductor layer in OFETs.

Organic solar cells convert sunlight into electricity using a bulk heterojunction (BHJ) active layer, typically composed of an electron-donating polymer and an electron-accepting molecule. The efficiency of this process depends on the light absorption, charge separation, and charge transport properties of these materials. mdpi.commdpi.com

This compound is a valuable precursor for synthesizing donor polymers. Its electron-rich thiophene core contributes to the polymer's ability to absorb sunlight and donate electrons. Through polymerization via Suzuki or Stille coupling, this thiophene unit can be integrated into a D-A copolymer architecture, which is a proven strategy for enhancing the performance of organic solar cells. mdpi.com Furthermore, halogenated thiophenes have been explored as solvent additives that help mediate the morphology of the active layer, leading to more favorable phase separation and improved device efficiency. rsc.org

Table 2: Research Findings on Thiophene-Based Materials in Organic Solar Cells

| Material Type | Starting Precursor (Analogue) | Key Finding | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|

| Small Molecule (p-type) | 5-Bromothiophene-carbaldehyde | Synthesis of a novel benzotrithiophene-based electron donor. | Device proposed, properties characterized. | mdpi.com |

| Donor Polymer | 2,3,4,5-tetrathienylthiophene | Copolymerization with P3HT resulted in a material with a wider bandgap compared to standard P3HT. | 0.14% (unoptimized) | mdpi.com |

Sensors and Bioimaging Applications

Beyond electronics, the unique reactivity of this compound makes it a candidate for developing advanced sensing platforms. The combination of a conjugated backbone, which provides a fluorescent or colorimetric signal, with a reactive aldehyde group allows for the design of molecules that can detect specific chemical or biological analytes.

A chemosensor is a molecule that signals the presence of a specific analyte through a change in one of its physical properties, most commonly color (colorimetric) or fluorescence (fluorometric). The aldehyde group on the thiophene ring is an excellent reactive site for this purpose.

It can readily undergo a condensation reaction with primary amines, such as those found in amino acids, proteins, or other biologically relevant molecules, to form a Schiff base. This chemical transformation alters the π-conjugation of the molecule, leading to a detectable shift in its absorption or emission spectrum. This principle can be used to design sensors that give a clear "turn-on" or "turn-off" signal upon binding to a target. mdpi.com By functionalizing the thiophene core with different groups, sensors can be tailored for high selectivity and sensitivity towards various analytes, from metal ions to organic pollutants. mdpi.com

Table 3: Principle of Chemosensing with Aldehyde-Functionalized Thiophenes

| Component | Role in Sensing Mechanism | Example of Interaction | Observable Change |

|---|---|---|---|

| Conjugated Thiophene Backbone | Provides the baseline optical signal (color/fluorescence). | - | - |

| Aldehyde Group | Acts as the reactive site for analyte binding. | Forms a Schiff base with a primary amine on an analyte. | Alteration of the conjugated system. |

Materials for Biological Event Monitoring

The development of sensitive and selective biosensors is critical for early disease diagnosis, environmental monitoring, and tracking of biological processes. Conjugated polymers derived from thiophene derivatives have emerged as promising materials for optical and electronic biosensors due to their exceptional photophysical and electronic properties. mdpi.com The aldehyde functionality of this compound provides a key handle for the immobilization of biorecognition elements, such as enzymes, antibodies, or DNA strands.

For instance, the aldehyde group can readily react with primary amines on biomolecules to form Schiff bases, covalently attaching them to the polymer backbone. This direct linkage ensures a stable and reliable sensor interface. The dibromo-substituents on the thiophene ring can be further utilized in cross-coupling reactions to extend the conjugation of the polymer, which can enhance its fluorescence or conductivity, leading to improved sensor sensitivity.

A notable application of thiophene-based polymers is in the fabrication of label-free fluorescent biosensors. For example, a cationic polythiophene derivative has been shown to exhibit significant changes in its fluorescence upon interaction with single-stranded DNA, enabling the detection of specific DNA sequences with a high degree of sensitivity. mdpi.com By incorporating this compound into such polymer systems, it is possible to create materials that not only offer a platform for biomolecule attachment but also possess tunable electronic properties for enhanced signal transduction in biological event monitoring.

Functional Materials Engineering

The unique chemical architecture of this compound makes it a valuable monomer for the engineering of functional materials with tailored properties, including adhesives, functionalizable polymers, and materials for organic bioelectronics.

Development of Adhesives and Functionalizable Polymers

The presence of the aldehyde group in polymers derived from this compound imparts significant adhesive properties. This functionality allows for the formation of strong bonds with various surfaces, including pristine indium tin oxide (ITO), which is a common substrate in electronic devices. acs.orgnih.gov This strong surface adhesion is crucial for the fabrication of robust and reliable devices. Furthermore, the aldehyde groups can act as reactive sites for cross-linking the polymer chains, for instance, by reaction with diamines like ethylenediamine. nih.govacs.org This cross-linking process can transform the polymer from a soluble material into an insoluble and robust semiconducting film, enhancing its mechanical stability and solvent resistance.

The reactivity of the aldehyde also provides a straightforward route for the post-polymerization functionalization of the material. For example, fluorescent nanoparticles functionalized with polyamines have been successfully grafted onto the surface of aldehyde-bearing polymer films, creating fluorescent semiconducting materials. nih.govacs.org This versatility in functionalization opens up possibilities for creating a wide array of materials with specific optical, electronic, or biological properties. A patent has also highlighted that the inclusion of a sulfur atom within a polymer backbone, as is the case with thiophene-based polymers, can enhance adhesive properties, making them suitable for coatings and composite materials. google.com

Interfacing Biological and Electronic Systems (Organic Bioelectronics)

Organic bioelectronics seeks to bridge the gap between the electronic world of sensors and actuators and the ionic and molecular communication of biological systems. mdpi.com Conducting polymers derived from thiophene are particularly well-suited for these applications due to their inherent softness, biocompatibility, and mixed ionic-electronic conductivity. acs.org The ability to functionalize these polymers is key to creating effective bio-interfaces.

Polymers synthesized from this compound can be engineered to interact with biological tissues in a specific and controlled manner. The aldehyde group can be used to attach bioactive molecules that promote cell adhesion or other biological responses. For example, lysine (B10760008) end groups have been attached to oligothiophenes to improve cell adhesion without the need for an additional adhesive layer. mdpi.com This approach paves the way for the development of electronic materials that can self-organize and integrate with living tissues. acs.org

An example of in-vivo application is the enzymatic polymerization of thiophene-based trimers within the roots of living plants to form conducting polymers along the plant's structure. acs.org By carefully designing the monomer, including the use of functional groups like those available in this compound, it is possible to tune the electronic properties and the localization of the resulting polymers within biological systems. This opens up exciting possibilities for creating integrated bioelectronic devices for applications such as in-vivo sensing, targeted drug delivery, and tissue engineering. mdpi.comacs.org

Structure-Property Relationships in Advanced Thiophene-Based Materials

The performance of advanced materials derived from this compound is intrinsically linked to their molecular and supramolecular structure. Understanding the relationship between the chemical structure of the polymer and its resulting properties is crucial for the rational design of new materials with optimized performance. mdpi.comnih.gov

The arrangement of the polymer chains, their degree of crystallinity, and the nature of the intermolecular interactions all play a significant role in determining the material's electronic and physical properties. nih.gov For instance, the charge transport in conjugated polymers is highly dependent on the degree of structural order. nih.gov

The incorporation of this compound into a polymer backbone introduces several structural features that can be used to tune the material's properties. The bromine atoms, for example, can be replaced using cross-coupling reactions to introduce a variety of side chains or to create donor-acceptor copolymers. The nature of these substituents can influence the polymer's solubility, morphology, and electronic energy levels. The aldehyde group, besides its role in functionalization and adhesion, can also influence the polymer's conformation and packing through intermolecular interactions.

Pharmacological and Biological Research with 4,5 Dibromothiophene 2 Carbaldehyde Derivatives

Antimicrobial Activities

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of 4,5-Dibromothiophene-2-carbaldehyde, particularly Schiff base derivatives, have shown promising results in this domain.

Gram-Negative and Gram-Positive Bacterial Inhibition

Schiff bases synthesized from thiophene-2-carboxaldehyde and various substituted anilines have been demonstrated to be effective against both Gram-positive and Gram-negative bacteria orientjchem.org. Studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus, Bacillus megaterium, and Bacillus subtilis (Gram-positive), as well as Proteus vulgaris, Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) orientjchem.org. The antimicrobial efficacy of these derivatives is often attributed to the synergistic effect of the thiophene (B33073) ring and the azomethine group of the Schiff base .

Minimum Inhibitory Concentration (MIC) Studies

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. For Schiff bases derived from thiophene-2-carboxaldehyde, MIC values have been determined against various bacterial strains. Research has indicated that these compounds exhibit MICs ranging from >3 to 200 µg/ml for Gram-positive bacteria and 3.0 to 200 µg/ml for Gram-negative bacteria orientjchem.org. In a study of 4-arylthiophene-2-carbaldehyde derivatives, one compound, 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile, showed an IC50 value of 29.7 µg/mL against Pseudomonas aeruginosa, which was comparable to the standard drug streptomycin (IC50 of 35.2 µg/mL) nih.gov. Another compound, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, also exhibited notable antibacterial activity nih.gov.

| Compound Class | Bacterial Strain | MIC/IC50 (µg/mL) | Reference |

| Thiophene-2-carboxaldehyde Schiff Bases | Gram-positive bacteria | >3 - 200 | orientjchem.org |

| Thiophene-2-carboxaldehyde Schiff Bases | Gram-negative bacteria | 3.0 - 200 | orientjchem.org |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | Pseudomonas aeruginosa | 29.7 | nih.gov |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Bacillus subtilis | 39.4 | nih.gov |

Anticancer and Antitumor Potential

Thiophene derivatives have attracted considerable attention for their antitumor activities nih.gov. Chalcones derived from 3-aryl thiophene-2-carbaldehydes have been synthesized and evaluated for their in vitro antiproliferative activity against human colon cancer cell lines researchgate.net. In one study, a number of these chalcone derivatives showed superior anticancer activity when compared to the reference compound, doxorubicin researchgate.net. Specifically, one derivative exhibited an IC50 value of 21 µg/mL, and another had an IC50 value of 22.8 µg/mL against HCT-15 human colon cancer cells, indicating their potential as cytotoxic agents researchgate.net.

The anticancer activity of these compounds is often linked to their ability to induce apoptosis and inhibit cell cycle progression in cancer cells. The diverse structures that can be generated from this compound provide a rich scaffold for the development of new anticancer agents nih.gov.

| Derivative Class | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 3-Aryl-thiophene-2-aryl/heteroaryl chalcones | HCT-15 (Colon) | 21 | researchgate.net |

| 3-Aryl-thiophene-2-aryl/heteroaryl chalcones | HCT-15 (Colon) | 22.8 | researchgate.net |

Enzyme Inhibition Studies (e.g., Urease, DNA Gyrase)

Derivatives of this compound have been investigated as inhibitors of various enzymes, playing a role in the management of diseases.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with Helicobacter pylori infections. Several 4-arylthiophene-2-carbaldehyde derivatives have demonstrated moderate to excellent urease inhibition nih.gov. For instance, 4-phenylthiophene-2-carbaldehyde and 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde were found to be potent urease inhibitors with IC50 values of 27.9 µg/mL and 27.1 µg/mL, respectively, which are comparable to the standard inhibitor thiourea (IC50 of 27.5 µg/mL) nih.gov. Morpholine-thiophene hybrid thiosemicarbazones have also shown outstanding urease inhibition, with IC50 values in the range of 3.80–5.77 µM, significantly more potent than thiourea nih.govfrontiersin.org.

DNA Gyrase Inhibition: DNA gyrase is a crucial bacterial enzyme and a well-established target for antibacterial drugs. A class of antibacterial thiophenes has been identified that targets DNA gyrase with a unique allosteric mechanism of action nih.govresearchgate.net. These compounds stabilize DNA-cleavage complexes mediated by gyrase, a mechanism distinct from that of fluoroquinolones nih.gov. This provides a promising avenue for developing new antibiotics that can overcome existing resistance mechanisms nih.gov.

| Derivative Class | Enzyme | IC50 | Reference |

| 4-Phenylthiophene-2-carbaldehyde | Urease | 27.9 µg/mL | nih.gov |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease | 27.1 µg/mL | nih.gov |

| Morpholine-thiophene hybrid thiosemicarbazones | Urease | 3.80–5.77 µM | nih.govfrontiersin.org |

Anti-Inflammatory and Analgesic Properties

Thiophene-based compounds have long been recognized for their anti-inflammatory properties nih.gov. Research into derivatives of this compound has further solidified this potential. Studies on various thiophene derivatives have demonstrated significant anti-inflammatory and analgesic activities in animal models researchgate.netresearchgate.net. The anti-inflammatory action is often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of the inflammatory cascade nih.gov. The structural versatility of thiophene derivatives allows for the design of compounds with selective inhibitory profiles, potentially reducing the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov.

Antioxidant and Nitric Oxide Scavenging Activities

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Thiophene derivatives have been investigated for their ability to counteract oxidative stress.

Nitric oxide (NO) is a free radical that can contribute to inflammatory disorders and cancer when produced in excess nih.gov. Several 4-arylthiophene-2-carbaldehyde derivatives have shown excellent nitric oxide scavenging capabilities nih.gov. In one study, 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile was identified as the best NO scavenger with an IC50 value of 45.6 µg/mL nih.gov. The antioxidant activity of these compounds is believed to contribute to their potential as antitumor agents nih.gov. The ability of these derivatives to directly react with nitric oxide and inhibit nitrite formation highlights their potential in mitigating the pathological effects of excessive NO production nih.gov.

| Derivative | Activity | IC50 | Reference |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | NO Scavenging | 45.6 µg/mL | nih.gov |

Haemolytic Activity Investigations

The assessment of haemolytic activity is a critical step in the preclinical evaluation of new chemical entities to determine their potential to damage red blood cells. Research into derivatives of thiophene-2-carbaldehyde (B41791), a core structure related to this compound, has included such investigations.

Studies on a series of novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling, involved screening for a range of biological activities, including haemolytic action. nih.gov In this research, one particular derivative, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, was noted for exhibiting superior haemolytic action. nih.gov Similarly, a study on different thiophene derivatives found that 2,5-bis(3-chloro-4-fluorophenyl)-3-hexylthiophene showed notable anti-thrombolytic and haemolytic activity compared to other synthesized compounds in its class. nih.gov

Conversely, other research on different sets of thiophene-containing compounds has indicated low haemolytic toxicity. For instance, a study on certain pyrazole-thiophene hybrids confirmed that the compounds were nontoxic, with percentage hemolysis ranging from just 3.6% to 20.1% at a concentration of 1 mg/ml. researchgate.net These varied outcomes underscore that while the thiophene scaffold itself is versatile, the specific substitutions made to the ring system play a crucial role in determining the ultimate biological profile, including haemolytic potential.

Table 1: Summary of Haemolytic Activity in Thiophene Derivatives This table is based on data from related thiophene compounds to illustrate the scope of research in this area.

| Compound Class | Specific Derivative | Observation |

| 4-Arylthiophene-2-carbaldehydes | 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Exhibited superior haemolytic action. nih.gov |

| 2,5-Biaryl-3-hexylthiophenes | 2,5-bis(3-chloro-4-fluorophenyl)-3-hexylthiophene | Showed better haemolytic activity results compared to other tested compounds. nih.gov |

| Pyrazole-Thiophene Hybrids | Not specified | Confirmed as nontoxic with hemolysis ranging from 3.6% to 20.1%. researchgate.net |

Role in Drug Discovery and Development of Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of modern drug development, prized for their diverse chemical structures and wide-ranging pharmacological activities. nih.gov The thiophene ring, in particular, is a privileged scaffold in medicinal chemistry, and this compound serves as a key building block in the synthesis of more complex, biologically active molecules.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable chemical intermediate, primarily due to the reactivity of its bromine atoms, which allow for the construction of carbon-carbon bonds. Its utility has been demonstrated in palladium-catalyzed Suzuki cross-coupling reactions, where it reacts with various arylboronic acids to form biaryl thiophenes. nih.govnih.gov This reaction is a powerful tool for synthetic chemists to create libraries of diverse compounds for biological screening. nih.govnih.gov

The strategic importance of the 4,5-dibromothiophene core is further highlighted by its use in synthesizing high-value products in various sectors. The related compound, 4,5-Dibromothiophene-2-carboxylic acid, is a crucial precursor in the development of novel insecticides, demonstrating the versatility of this chemical framework as a starting point for creating complex and commercially significant molecules. nbinno.comnbinno.com

Scaffold for Novel Drug Compounds

The concept of a molecular scaffold is central to drug design, providing a core structure from which a multitude of derivatives can be generated. Heterocyclic scaffolds like thiophene are indispensable in this process. nih.gov The thiophene nucleus is present in numerous pharmacologically active compounds, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govresearchgate.netijprajournal.comscispace.com

This compound is an excellent starting scaffold because its two bromine atoms serve as reactive handles for functionalization. Chemists can exploit these sites to introduce different chemical groups, thereby systematically modifying the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles. This iterative process of modifying a core scaffold is fundamental to lead optimization in drug discovery. The development of novel thiophene analogues and derivatives for potential use as anticancer and antimicrobial agents illustrates the successful application of this strategy. researchgate.netsemanticscholar.orgnih.gov

Consideration of Aldehyde Oxidase (AOX) in Drug Metabolism

When designing new drugs, understanding their metabolic fate is critical. Aldehyde oxidase (AOX) is an increasingly important phase I drug-metabolizing enzyme that functions outside of the well-known cytochrome P450 (CYP) system. drughunter.comwuxiapptec.com AOX is a cytosolic enzyme that catalyzes the oxidation of a wide range of aldehydes and N-heterocyclic compounds. researchgate.netnih.gov

For any drug candidate derived from this compound, consideration of AOX-mediated metabolism is essential. The molecule contains two structural features that are potential substrates for AOX:

The Aldehyde Group: AOX readily oxidizes aldehydes to their corresponding carboxylic acids. wuxiapptec.com This represents a primary and predictable metabolic pathway for the parent compound and its derivatives that retain the aldehyde moiety.

The Thiophene Ring: As a heteroaromatic ring, the thiophene nucleus itself can be susceptible to hydroxylation by AOX. researchgate.net

The involvement of AOX in a drug's metabolism can pose significant challenges during development. There are marked species differences in AOX activity, making it difficult to predict human clearance and pharmacokinetics from preclinical animal models. nih.gov Unexpectedly high clearance mediated by AOX has led to the failure of promising drug candidates in clinical trials. researchgate.net Therefore, early assessment of a compound's susceptibility to AOX metabolism is a crucial risk-mitigation strategy in modern drug discovery. drughunter.comnih.gov

Table 2: Metabolic Considerations of the this compound Scaffold

| Structural Feature | Potential Metabolic Reaction | Enzyme | Implications in Drug Development |

| Aldehyde (-CHO) | Oxidation to Carboxylic Acid (-COOH) | Aldehyde Oxidase (AOX) | Potential for rapid clearance; species variability in metabolic rate. wuxiapptec.comresearchgate.netnih.gov |

| Thiophene Ring | Hydroxylation | Aldehyde Oxidase (AOX) | Can lead to the formation of metabolites with different activity or toxicity profiles. researchgate.net |

Computational and Spectroscopic Investigation of 4,5 Dibromothiophene 2 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the molecular properties of 4,5-Dibromothiophene-2-carbaldehyde. These theoretical approaches allow for the detailed examination of the molecule's geometry, electronic characteristics, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For thiophene (B33073) derivatives, calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p) to achieve a high level of accuracy for geometry optimization. cu.edu.egacs.orgscispace.com This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

The optimized structural parameters, including bond lengths and bond angles, can then be analyzed. For a typical thiophene ring, the C-S bond length is approximately 1.70 Å, while the C-C bonds adjacent to the sulfur are about 1.34 Å, and the other C-C bond is around 1.41 Å. wikipedia.org The internal bond angle at the sulfur atom is typically near 93°. wikipedia.org In this compound, the introduction of bromine atoms and an aldehyde group is expected to cause slight distortions in this geometry due to steric and electronic effects. Theoretical calculations can precisely quantify these changes, which are often in good agreement with experimental data obtained from crystallographic studies. nih.govnih.gov

Table 1: Typical Geometric Parameters of a Thiophene Ring

| Parameter | Typical Value |

|---|---|

| C-S Bond Length | ~1.70 Å |

| C=C Bond Length | ~1.34 Å |

| C-C Bond Length | ~1.41 Å |

| C-S-C Bond Angle | ~93° |

| C-C-S Bond Angle | ~109° |

| C-C-C Bond Angle | ~114° |

Note: These are generalized values for an unsubstituted thiophene ring. wikipedia.org Values for this compound would be determined via specific DFT calculations.

HOMO-LUMO Energy Analysis for Optoelectronic Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optoelectronic properties. irjweb.commdpi.com

A small HOMO-LUMO gap generally indicates high chemical reactivity, low kinetic stability, and higher polarizability, making the molecule a "soft" molecule. mdpi.com Conversely, a large energy gap signifies a "hard" molecule with high stability. mdpi.com This energy gap is instrumental in predicting the optical properties of thiophene derivatives, as it corresponds to the energy required for electronic transitions, which governs their application in organic electronics like solar cells and OLEDs. researchgate.net

From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated: mdpi.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Table 2: Example FMO Analysis for Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Imidazolin-4-one Derivative 2a | -5.277 | -1.281 | 3.996 | researchgate.net |

| Imidazolin-4-one Derivative 2b | -5.252 | -1.265 | 3.987 | researchgate.net |

| Imidazolin-4-one Derivative 2c | -5.279 | -1.321 | 3.957 | researchgate.net |

Note: This table shows representative data for other heterocyclic compounds to illustrate the typical range of values obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's constant electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms like oxygen.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green regions denote neutral or zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the aldehyde group, making it a primary site for electrophilic interaction. The hydrogen atom of the aldehyde group and regions near the bromine atoms would likely exhibit positive potential (blue), indicating susceptibility to nucleophilic attack.

Energetic Behaviors in Different Media

The study of a molecule's energetic behavior in different solvents, a phenomenon known as solvatochromism, is crucial for applications where the compound is used in solution. nih.gov The polarity of the solvent can influence the electronic ground and excited states of a molecule differently, leading to shifts in its absorption and emission spectra. nih.gov A bathochromic (red) shift occurs when the energy gap decreases with increasing solvent polarity, while a hypsochromic (blue) shift indicates an increase in the energy gap. nih.gov

Time-Dependent DFT (TD-DFT) calculations, often combined with a solvation model like the Polarizable Continuum Model (PCM), are used to simulate these effects. cu.edu.egnih.gov By calculating the electronic absorption spectra in various solvents (e.g., ethanol, DMSO), researchers can predict how the optoelectronic properties of this compound would change in different chemical environments. This information is vital for designing dyes and sensors. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the structural elucidation and characterization of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) is one of the most powerful techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. For this compound, the key signals would be from the aldehyde proton and the single proton on the thiophene ring.

The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The thiophene ring proton (at position 3) would also be a singlet, with its chemical shift influenced by the adjacent sulfur atom and the bromine atoms.

In the ¹³C NMR spectrum , distinct signals would be observed for the carbonyl carbon, the three carbons of the thiophene ring (two bonded to bromine, one to the aldehyde), each with a unique chemical shift.

Table 3: NMR Data for Brominated Thiophene Carboxaldehyde Analogues

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | CDCl₃ | 9.84 (s, 1H, CHO), 7.85 (d, 1H, H3), 7.50 (d, 1H, H5) | Not specified | nih.gov |

| 5-Bromothiophene-2-carbaldehyde | CDCl₃ | 9.80 (s, 1H, CHO), 7.65 (d, 1H, H3), 7.25 (d, 1H, H4) | Not specified | nih.gov |

| 2,5-Dibromothiophene-3-carbaldehyde | Not specified | 9.95 (s, 1H, CHO), 7.55 (s, 1H, H4) | Not specified | chemicalbook.com |

Based on this comparative data, the single ring proton for this compound would likely appear as a singlet with a chemical shift (δ) between 7.5 and 8.0 ppm. The aldehyde proton would be a singlet around 9.8-10.0 ppm.

¹⁹F and ³¹P NMR: These NMR techniques are not directly applicable to this compound itself but are relevant for its potential derivatives. If the molecule were functionalized with groups containing fluorine or phosphorus, ¹⁹F and ³¹P NMR would be indispensable for characterization. mdpi.comcaltech.edu These methods offer high sensitivity and a wide range of chemical shifts, providing unambiguous evidence for the presence and electronic environment of these heteroatoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. In the case of thiophene-2-carbaldehyde (B41791) derivatives, the FTIR spectra provide valuable information about their molecular structure.

Key characteristic vibrational frequencies for related compounds are summarized in the table below. For instance, in pyrrole-2-carboxaldehyde, the C=O stretching vibration is a prominent feature in its FTIR spectrum. researchgate.net Similarly, for this compound, one would expect to observe characteristic peaks corresponding to the C-Br, C=O, and thiophene ring vibrations. The presence of cadmium oxide (CdO) in nanocomposites can be confirmed by the appearance of Cd-O vibrations in the FTIR spectrum. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (aldehyde) | Stretching | 1650-1700 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-S (thiophene) | Stretching | 600-800 |

| C-Br | Stretching | 500-600 |

This table is generated based on typical infrared absorption regions for organic functional groups and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

For conjugated systems like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The UV absorption spectra of related compounds like 2,5-dibromothiophene-3-carboxylic acid have been studied. researchgate.net The introduction of substituents on the thiophene ring can cause a shift in the absorption maxima (λmax), which can be either a bathochromic (red) or hypsochromic (blue) shift. For example, a study on various benzaldehyde (B42025) and acetophenone (B1666503) derivatives showed how spatial configurations and substituents affect their electronic absorption spectra. science-softcon.de The n → π* bands of phenyl carbonyl compounds have also been investigated at low temperatures. science-softcon.de

Table 2: UV-Vis Absorption Data for Thiophene Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 5-Bromothiophene-2-carbaldehyde | Not specified | Not specified | Not specified |

| 2,5-dibromothiophene-3-carboxylic acid | Not specified | ~320 | Not specified |

Data for 5-Bromothiophene-2-carbaldehyde is available but specific values were not retrieved. nih.gov Data for 2,5-dibromothiophene-3-carboxylic acid is estimated from a graphical representation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

The mass spectrum of 5-bromothiophene-2-carbaldehyde, a related compound, has been documented. nist.gov For this compound, with a molecular formula of C₅H₂Br₂OS, the mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). uni.lusigmaaldrich.com The molecular ion peak (M⁺) would be expected around m/z 268, with other significant peaks corresponding to the loss of bromine, the formyl group, or other fragments. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 268.82658 | 123.1 |

| [M+Na]⁺ | 290.80852 | 137.5 |

| [M-H]⁻ | 266.81202 | 131.3 |

| [M+NH₄]⁺ | 285.85312 | 145.9 |

| [M+K]⁺ | 306.78246 | 121.9 |

This data is based on predicted values. uni.lu

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structures of related brominated thiazole (B1198619) derivatives have been investigated, revealing details about bond lengths, bond angles, and intermolecular interactions such as halogen bonding. researchgate.net For this compound, a single-crystal X-ray diffraction study would elucidate the planarity of the thiophene ring, the conformation of the aldehyde group, and the nature of any intermolecular interactions in the solid state. This information is crucial for understanding the compound's physical properties and its potential for forming specific supramolecular architectures.

Advanced Computational Modeling for Biological Interactions

Computational methods are increasingly used to predict and understand the interactions of small molecules with biological targets.

Ligand Docking Simulations with Biological Targets

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential lead compounds. nih.gov For this compound and its derivatives, docking studies could be performed against various biological targets to predict their binding affinity and mode of interaction. nih.govnih.gov For instance, derivatives of thiophene have been investigated as inhibitors of various enzymes. The process involves preparing the 3D structure of the ligand and the receptor, performing the docking simulation, and analyzing the resulting poses and scoring functions to estimate the binding energy. nih.gov Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the ligand-receptor complex over time. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical approaches to correlate molecular descriptors with observed biological activities. nih.gov For a series of this compound derivatives, a QSAR study could identify the key structural features that contribute to a particular biological effect. nih.gov This involves calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and building a mathematical model that can predict the activity of new, untested compounds. nih.govnih.gov Such studies can guide the design of more potent and selective molecules. nih.gov

Kinetic and Mechanistic Studies

The kinetic and mechanistic aspects of reactions involving this compound are primarily centered around its participation in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. These studies offer insights into reaction pathways, regioselectivity, and the influence of various reaction parameters on product formation.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and this compound serves as a key substrate for the synthesis of more complex thiophene derivatives. The general mechanism for the Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst. libretexts.org This cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, the presence of two bromine atoms at the 4- and 5-positions introduces the aspect of regioselectivity. The electronic and steric environment of each bromine atom can influence the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. libretexts.org

Regioselectivity and Reaction Optimization

Studies on the double Suzuki coupling of this compound have revealed that achieving high yields of the desired disubstituted product requires careful control of the reaction conditions to manage regioselectivity and minimize side reactions. nih.gov One of the significant challenges encountered is the premature dehalogenation of the mon-coupled intermediate. nih.gov

Research has shown that the choice of solvent and the amount of water present are critical factors. nih.govnih.gov An investigation into the first coupling at the C5 position highlighted the formation of a significant by-product resulting from coupling followed by dehalogenation. nih.gov It was observed that anhydrous conditions suppress this dehalogenation but also halt the desired coupling reaction, indicating that water is crucial for the coupling to proceed but also contributes to the undesired dehalogenation. nih.gov

The following table, derived from studies on the optimization of the Suzuki coupling, illustrates the effect of the solvent system on the reaction outcome when using palladium acetate (B1210297) as the catalyst.

Table 1: Effect of Solvent on the Initial Suzuki Coupling of this compound

| Entry | Solvent | Outcome |

|---|---|---|

| 1 | Toluene/H₂O | Dehalogenation observed |

| 2 | Dioxane/H₂O | Dehalogenation observed |

| 3 | Anhydrous Toluene | No reaction |

Further optimization using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base in a dioxane/water mixture demonstrated a clear dependence on the solvent ratio.

Table 2: Influence of Dioxane/Water Ratio on Suzuki Coupling

| Entry | Dioxane:Water Ratio | Outcome |

|---|---|---|

| 1 | 4:1 | Dehalogenation is the major product |

| 2 | 8:1 | Incomplete reaction after 24 hours |

These findings underscore the delicate balance required in the reaction conditions to favor the desired cross-coupling pathway over competing side reactions like dehalogenation. nih.gov The regiocontrol in such cross-coupling reactions is often dictated by the electronic differences between the halogenated sites. nih.gov In many dihalogenated heterocycles, the halide adjacent to a heteroatom is more reactive. nih.gov However, for systems like this compound, the interplay of electronic effects of the formyl group and the thiophene ring, along with the reaction conditions, determines the ultimate regioselectivity.

Mechanistic Considerations of Dehalogenation

The undesired dehalogenation side reaction is a common issue in Suzuki-Miyaura couplings of various halo-heterocycles. researchgate.netnih.gov While the precise mechanism for the dehalogenation of this compound derivatives has not been definitively elucidated in dedicated studies, insights can be drawn from related systems. In many cases, the dehalogenation is thought to proceed via protonolysis of the organopalladium intermediate that is formed after oxidative addition. The source of the proton can be water or other protic species in the reaction mixture.

Computational studies, such as those using Density Functional Theory (DFT) on similar dibrominated heterocyclic systems, have explored possible pathways for hydrodebromination. mdpi.com These studies suggest that the process can be energetically feasible and compete with the desired transmetalation step of the Suzuki-Miyaura cycle. The relative stability of the isomeric intermediates formed after oxidative addition at either the C4 or C5 position can also influence the propensity for dehalogenation versus successful coupling. mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

The synthesis of thiophene (B33073) derivatives is evolving beyond traditional methods towards more efficient and selective strategies. Future research will likely concentrate on advanced catalytic systems that offer greater control and atom economy.

A primary focus is the expansion of C-H bond activation and functionalization . This modern approach allows for the direct modification of the thiophene ring, bypassing the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed reactions, in particular, have shown great promise for activating C-H bonds at positions that are typically difficult to functionalize. rsc.orgrsc.org Research into palladium 1,4-migration, for instance, can activate the β-positions of the thiophene ring, opening new avenues for creating complex, π-extended polycyclic heteroaromatics. rsc.org

Another key area is the development of catalyst-controlled regiodivergent synthesis . By selecting appropriate catalysts and reaction conditions, chemists can selectively direct functionalization to different positions on the thiophene ring, such as the C2 or C5 positions. nih.gov This level of control is crucial for tailoring the properties of the final molecule for specific applications and is particularly valuable for late-stage modifications of complex structures. nih.gov These advanced methods often utilize air-stable catalysts and inexpensive bases, contributing to more practical and scalable synthetic protocols. rsc.org

Development of Advanced Functional Materials with Enhanced Properties

The 4,5-Dibromothiophene-2-carbaldehyde scaffold is a cornerstone for creating next-generation organic electronic materials. Thiophene-based conjugated polymers are integral to devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells due to their favorable electronic and optical properties. rsc.orgjournalskuwait.orgnih.gov

Future work will focus on synthesizing regioregular polythiophenes . The structural homogeneity of regioregular polymers leads to significantly improved electronic and photonic properties compared to their regioirregular counterparts by facilitating closer packing of polymer chains and enhancing electrical conductivity. rsc.org The two bromine atoms on this compound are ideal handles for cross-coupling reactions like Suzuki, Stille, and direct arylation polymerization, which are powerful tools for constructing well-defined conjugated polymers. rsc.orgrsc.org

Furthermore, the aldehyde group provides a unique opportunity for post-polymerization functionalization . acs.org This allows for the tuning of material properties after the main polymer backbone has been formed. For example, the aldehyde can be reacted with amines to form Schiff bases, enabling cross-linking or the grafting of other molecules to modify adhesion, solubility, or sensing capabilities. acs.org

| Material Type | Potential Applications | Relevant Research Findings |

| Regioregular Polythiophenes | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), Sensors | Structurally homogenous polymers exhibit improved charge carrier mobility and conductivity. rsc.org |

| Functionalized Conjugated Polymers | Bio-sensors, Light-Emitting Diodes (LEDs), Electrochromic Devices | The aldehyde group allows for grafting of functional units, such as fluorescent nanoparticles or cross-linking agents. journalskuwait.orgacs.org |

| π-Extended Polycyclic Aromatics | Organic Solar Cells, Near-Infrared Absorbing Materials | Fused thiophene systems can be designed to absorb light across the visible and near-infrared spectrum. ep2-bayreuth.de |

Targeted Drug Design and Discovery Leveraging the this compound Scaffold

The thiophene nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. nih.govresearchgate.net Derivatives have demonstrated a wide spectrum of activities, including antitumor, anti-inflammatory, and antibacterial properties. nih.govnih.gov

The this compound molecule is an excellent starting point for creating libraries of potential drug candidates. The bromine atoms can be readily substituted using palladium-catalyzed cross-coupling reactions to introduce a wide variety of aryl or heterocyclic groups. nih.gov The aldehyde group can be transformed into other functionalities, such as imines (Schiff bases), hydrazones, or carboxylic acids, to modulate biological activity and pharmacokinetic properties.